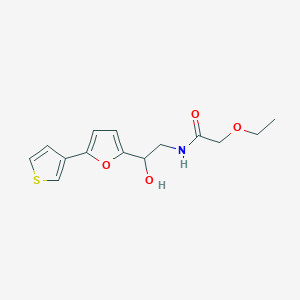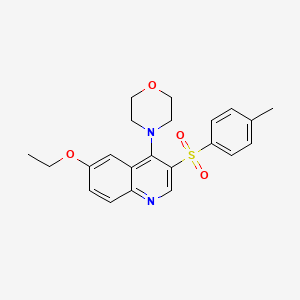
4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine” is a chemical compound that is a derivative of morpholine . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . It’s used in various fields such as drug development, organic synthesis, and material science.
Synthesis Analysis
The synthesis of morpholines has seen significant progress recently. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals. They are synthesized from 1,2-amino alcohols and related compounds. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Photodynamic Therapy Potential
One area of research involving morpholine derivatives is their application in photodynamic therapy (PDT) for cancer treatment. Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been synthesized and characterized for their photosensitizing potential in PDT. These compounds showed moderate to high quantum yields of singlet oxygen production, which is crucial for the effectiveness of PDT. The zinc(II) phthalocyanine derivative with two 2-(morpholin-4-yl)ethoxy substituents demonstrated promising biological activity against prostate and human malignant melanoma cell lines under specific irradiation conditions, indicating its potential as a therapeutic agent in cancer treatment (Kucińska et al., 2015).
Antioxidant Applications
Ethoxyquin, a related compound, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Although not used directly in food for human consumption, its presence in animal feed and its ability to pass into food products from farmed animals highlight its significance in food safety and preservation. This compound's safety and toxicity have been reevaluated through various studies, demonstrating the complexity of its effects on health and the importance of ongoing research in this area (Blaszczyk et al., 2013).
Synthesis and Chemical Applications
Research on quinoline and morpholine derivatives also extends to chemical synthesis and the exploration of their physicochemical properties. For example, the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides has been described, facilitating the diversification of compounds with potential as 5HT1B antagonists. This indicates the role of such derivatives in developing new pharmacological agents (Horchler et al., 2007).
Antimicrobial and Anticorrosive Properties
Some quinoline derivatives have shown potent antimicrobial activity against specific bacteria, such as Helicobacter pylori, suggesting their potential in treating infections or as preservatives in food and other products. Moreover, their physicochemical properties have been exploited in studies focusing on anticorrosive applications, demonstrating the versatility of these compounds in various scientific and industrial contexts (Khan et al., 2013).
Mechanism of Action
- The primary target of 4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine is likely a specific protein or receptor within cells. Unfortunately, specific information about its exact target remains elusive in the available literature .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
4-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-28-17-6-9-20-19(14-17)22(24-10-12-27-13-11-24)21(15-23-20)29(25,26)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZMXIVNQQMQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2873311.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)
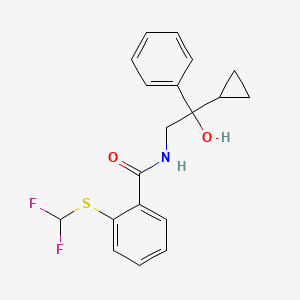
![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)
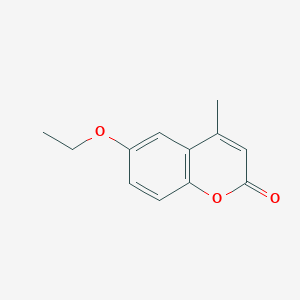

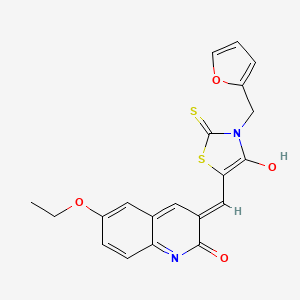
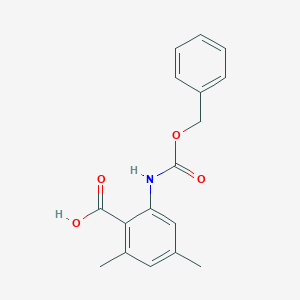
![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)


![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)
